molecular formula C8H8ClFN2O B596330 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride CAS No. 1243313-45-2

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride

Cat. No. B596330
M. Wt: 202.613
InChI Key: RRBILJQVBLPSBF-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride is a chemical compound with the following properties:



  • CAS Number : 1243313-45-2

  • Molecular Formula : C₈H₈ClFN₂O

  • Molecular Weight : 202.61 g/mol

  • MDL Number : MFCD16036053



Synthesis Analysis

The synthetic route for this compound involves the introduction of a fluorine atom at the 6-position of the benzo[d]isoxazole ring, followed by the addition of a methyl group at the 3-position. The amine group is then incorporated at the 5-position. Detailed synthetic methods and reaction conditions are documented in relevant literature.



Molecular Structure Analysis

The molecular structure of 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride consists of a benzo[d]isoxazole ring with a fluorine atom, a methyl group, and an amino group attached at specific positions. The 3D arrangement of atoms determines its chemical properties and interactions.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including substitution reactions, nucleophilic additions, and cyclizations. Its reactivity depends on the functional groups present and the reaction conditions.



Physical And Chemical Properties Analysis


  • Boiling Point : Not specified

  • Storage : Inert atmosphere, room temperature

  • Appearance : Solid crystalline form (hydrochloride salt)


Safety And Hazards

As with any chemical compound, safety precautions should be followed during handling, storage, and disposal. Consult relevant safety data sheets (SDS) for detailed safety information.


Future Directions

Future research could explore the compound’s pharmacological properties, potential therapeutic applications, and optimization of synthetic routes. Investigating its biological activity and toxicity profiles would be valuable.


properties

IUPAC Name

6-fluoro-3-methyl-1,2-benzoxazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O.ClH/c1-4-5-2-7(10)6(9)3-8(5)12-11-4;/h2-3H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBILJQVBLPSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=CC(=C(C=C12)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743704
Record name 6-Fluoro-3-methyl-1,2-benzoxazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride

CAS RN

1243313-45-2
Record name 6-Fluoro-3-methyl-1,2-benzoxazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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